3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one

Beschreibung

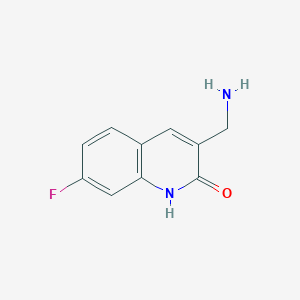

3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one is a fluorinated quinolinone derivative characterized by a bicyclic quinolinone core (a fused benzene and pyridone ring). Key structural features include:

- Fluorine atom at position 7, a common substituent in bioactive compounds due to its electronegativity and ability to modulate electronic and pharmacokinetic properties.

This compound is of interest in medicinal chemistry, particularly in antimicrobial and CNS-targeted drug discovery, given the pharmacophore similarities to fluoroquinolones and neuroactive quinolinones .

Eigenschaften

IUPAC Name |

3-(aminomethyl)-7-fluoro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c11-8-2-1-6-3-7(5-12)10(14)13-9(6)4-8/h1-4H,5,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBGNVBHSPVERES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90640590 | |

| Record name | 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-62-1 | |

| Record name | 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90640590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with a suitable quinoline derivative.

Fluorination: Introduction of the fluorine atom at the 7-position can be achieved using electrophilic fluorination reagents such as Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the fluorine atom, depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

Medicine: Explored for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of advanced materials and polymers with specific properties.

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Quinolinone Core

The table below compares key structural analogs and their substituent-driven properties:

Key Comparisons

Fluorine vs. Methyl at C7: The target compound’s 7-fluoro group enhances electronegativity, improving interactions with bacterial DNA gyrase (common in fluoroquinolones) .

Aminomethyl vs. Benzylaminomethyl at C3: The aminomethyl group (-CH₂NH₂) in the target compound offers moderate polarity, balancing solubility and membrane permeability. Benzylaminomethyl (-CH₂NHBz) in significantly increases lipophilicity, which may enhance CNS activity but reduce aqueous solubility .

Halogenation Patterns :

- Dual halogenation (e.g., 5,7-difluoro in ) amplifies electronic effects, often correlating with enhanced antimicrobial activity. However, this may also increase toxicity risks .

- Chloro-fluoro combinations () provide a balance between steric bulk and electronic effects, favoring broad-spectrum activity .

Research Findings and Implications

- Antimicrobial Activity: Fluoroquinolone analogs () demonstrate that fluorine at C7 and small polar groups at C3 (e.g., aminomethyl) correlate with lower MIC values against Gram-negative pathogens. The target compound’s structure aligns with these trends .

- Solubility and Bioavailability: The aminomethyl group in the target compound likely improves water solubility compared to benzylaminomethyl analogs, as seen in SAR studies of similar quinolinones .

- Metabolic Stability: Cyclopropyl substituents () and fluorination (target compound) are known to reduce cytochrome P450-mediated metabolism, suggesting favorable pharmacokinetics .

Biologische Aktivität

3-(Aminomethyl)-7-fluoroquinolin-2(1H)-one is a synthetic compound belonging to the quinolone family, known for its diverse biological activities. This article reviews its biological activity, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Antibacterial Activity

This compound has been studied for its effectiveness against various bacterial strains. Research indicates that it exhibits potent activity against Gram-negative bacteria, particularly Escherichia coli and Klebsiella pneumoniae.

Minimum Inhibitory Concentration (MIC) Values

The following table summarizes the MIC values of this compound against different bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli WT | 0.06 |

| E. coli ΔacrB | 0.25 |

| K. pneumoniae WT | 0.5 |

| P. aeruginosa WT | 4 |

These results indicate that the compound is significantly more effective against E. coli than against P. aeruginosa, suggesting a targeted antibacterial profile .

The mechanism of action for this compound primarily involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling, ultimately resulting in bacterial cell death .

Structure-Activity Relationship (SAR)

Research has shown that modifications at the C7 position of the quinolone scaffold enhance antibacterial potency. The introduction of a fluorine atom at this position has been associated with improved activity against various bacterial strains due to enhanced binding affinity and increased lipophilicity, facilitating better membrane penetration .

Cytotoxicity and Safety Profile

While this compound demonstrates significant antibacterial activity, it also exhibits moderate cytotoxic effects on human cell lines. The following table outlines the cytotoxicity observed in various cell lines:

| Cell Line | EC50 (µM) |

|---|---|

| HepG2 | 82 |

| K562 | 40 |

| MT4 | 29 |

These findings suggest that while the compound is effective against bacteria, further studies are needed to assess its safety and therapeutic window for potential clinical applications .

Case Studies

In a study investigating the efficacy of this compound in vivo, researchers found that it effectively reduced bacterial load in infected animal models, confirming its potential as a therapeutic agent against resistant bacterial infections .

Additionally, another study highlighted its protective effects against cisplatin-induced ototoxicity in zebrafish and rat models, suggesting broader therapeutic applications beyond antibacterial use . The compound was shown to inhibit apoptosis and reduce oxidative stress markers in these models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.